molecular formula C22H19F3N2O4 B2702590 N-(3,4-dimethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 339027-73-5

N-(3,4-dimethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Número de catálogo: B2702590
Número CAS: 339027-73-5
Peso molecular: 432.399
Clave InChI: QLHUHACGSSNPPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dimethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a pyridone core substituted with a trifluoromethyl benzyl group at the 1-position and a 3,4-dimethoxyphenyl carboxamide moiety at the 3-position. The 3,4-dimethoxyphenyl group may enhance π-π stacking interactions and solubility compared to simpler phenyl substituents, while the trifluoromethyl group likely contributes to metabolic stability and lipophilicity .

Propiedades

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O4/c1-30-18-9-8-16(12-19(18)31-2)26-20(28)17-7-4-10-27(21(17)29)13-14-5-3-6-15(11-14)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHUHACGSSNPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the methoxy and trifluoromethyl groups. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methanol in the presence of a base.

    Introduction of Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Aplicaciones Científicas De Investigación

N-(3,4-dimethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects.

Comparación Con Compuestos Similares

Substituent Position Variations in Methoxyphenyl Derivatives

N-(2,4-dimethoxyphenyl) Analogs ()

The compound N-(2,4-dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide (CAS 946331-45-9) differs from the target molecule in the positions of the methoxy groups on the phenyl ring (2,4 vs. 3,4). This positional isomerism can significantly alter electronic properties and binding interactions.

N-(4-methoxyphenyl) Analogs ()

The simpler derivative N-(4-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide (CAS 339027-67-7) lacks the 3-methoxy group present in the target compound. With a molecular weight of 402.37 g/mol and the formula C21H17F3N2O3, this analog highlights how reducing methoxy substitution decreases molecular complexity and polarity, which may influence pharmacokinetic properties such as absorption and half-life .

Table 1: Substituent Effects on Methoxyphenyl Analogs

Compound Substituent Positions Molecular Weight (g/mol) Key Properties
Target (3,4-dimethoxy) 3,4-OCH3 ~434 (estimated) Enhanced solubility, potential π-π stacking
2,4-dimethoxy () 2,4-OCH3 434 (exact) Reduced steric hindrance
4-methoxy () 4-OCH3 402.37 Lower polarity, simpler structure

Halogen-Substituted Derivatives ()

The brominated analog N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () replaces methoxy groups with a bromine atom and methyl group. This substitution introduces steric bulk and electron-withdrawing effects, which could hinder π-conjugation and reduce solubility. Crystallographic studies of this compound reveal near-planar conformations with intramolecular N–H⋯O hydrogen bonds forming centrosymmetric dimers, a feature critical for crystal packing and stability. In contrast, the target compound’s methoxy groups may favor solubility over crystalline rigidity .

Complex Fused-Ring Systems ()

The compound 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide (CAS 840515-29-9) features a fused dipyridopyrimidine core and a furylmethyl group. This structure exemplifies increased molecular complexity compared to the target compound, likely impacting binding specificity and synthetic difficulty. The fused-ring system may enhance rigidity and target affinity but could also reduce bioavailability due to higher molecular weight (~580 g/mol estimated) .

Actividad Biológica

N-(3,4-dimethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. This compound has garnered attention for its potential biological activities, which may include antihypertensive effects, anti-inflammatory properties, and other pharmacological effects due to its unique structural features. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C22H19F3N2O4
  • Molecular Weight : 432.39 g/mol
  • CAS Number : 339027-73-5

The structure includes a dimethoxyphenyl group and a trifluoromethyl group, which are critical for its biological activity. The presence of these functional groups enhances the compound's reactivity and potential interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
Boiling Point608.2 ± 55.0 °C
Density1.364 ± 0.06 g/cm³
pKa11.29 ± 0.70

Antihypertensive Effects

Dihydropyridine derivatives are commonly associated with antihypertensive properties due to their ability to block calcium channels in vascular smooth muscle cells. Although specific data on this compound's antihypertensive effects are not available, its structural similarities suggest a potential for similar activity.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. The presence of the trifluoromethyl group could influence its interaction with inflammatory pathways or pain receptors, although further research is necessary to elucidate these mechanisms fully.

Study on Dihydropyridine Derivatives

In a comparative study involving various dihydropyridine derivatives, compounds with similar structural features were evaluated for their biological activities. The results indicated that modifications in substituents significantly affected the compounds' efficacy against inflammation and pain responses. For instance, derivatives with electron-withdrawing groups demonstrated enhanced activity against cyclooxygenase enzymes (COX) involved in inflammatory processes .

In Vitro Studies

In vitro assays have been conducted on related compounds featuring trifluoromethyl groups. These studies revealed moderate inhibition of lipoxygenases (LOX) and cyclooxygenases (COX), suggesting that this compound could exhibit similar inhibitory effects .

Table 2: Comparative Biological Activity of Dihydropyridine Derivatives

CompoundCOX Inhibition (IC50 μM)LOX Inhibition (IC50 μM)
Compound A10.45.4
Compound B18.17.7
N-(3,4-dimethoxyphenyl)...TBDTBD

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis involves multi-step reactions starting with intermediates like 3,4-dimethoxyaniline and 3-(trifluoromethyl)benzyl halides. Key steps include:
  • Amide bond formation : Reacting the carboxylic acid derivative (e.g., 2-oxo-dihydropyridine-3-carboxylic acid) with 3,4-dimethoxyaniline using coupling agents like EDCI/HOBt in DMF .
  • Alkylation : Introducing the 3-(trifluoromethyl)benzyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps for the dihydropyridine core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) are critical for isolating high-purity product (>95% by HPLC) .

Q. How can researchers confirm the molecular structure and purity of the synthesized compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify substituent integration (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C NMR) and dihydropyridine ring conformation .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using Cu-Kα radiation) resolves spatial arrangements, such as the near-planar conformation of aromatic rings linked by the amide group .
  • Purity Assessment : TLC (Rf comparison) and HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How should researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 3,4-dimethoxyphenyl with halogenated or alkylated phenyl rings) to assess impact on bioactivity .
  • Computational Modeling :
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). Focus on interactions between the trifluoromethyl group and hydrophobic pockets .
  • QSAR : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with IC₅₀ values from enzyme inhibition assays .
  • Biological Assays : Test analogs in target-specific assays (e.g., calcium channel blockade for cardiovascular activity) to validate computational predictions .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :
  • Purity Reassessment : Verify compound integrity via LC-MS to rule out degradation products or synthesis by-products (e.g., lactam vs. hydroxy-pyridine tautomers) .
  • Assay Standardization :
  • Use identical cell lines (e.g., HEK293 for ion channels) and buffer conditions (pH, ion concentrations) to minimize variability .
  • Include positive controls (e.g., nifedipine for dihydropyridine receptor studies) .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls and apply statistical tests (ANOVA with post-hoc correction) .

Q. What strategies improve pharmacokinetic properties such as solubility and metabolic stability?

  • Methodological Answer :
  • Solubility Enhancement :
  • Salt Formation : React with HCl or sodium acetate to generate water-soluble salts .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to increase bioavailability .
  • Metabolic Stability :
  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH to identify metabolic hotspots (e.g., demethylation of methoxy groups). LC-MS/MS tracks metabolite formation .
  • Structural Refinement : Introduce electron-withdrawing groups (e.g., fluorine) at vulnerable sites to block oxidative metabolism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.